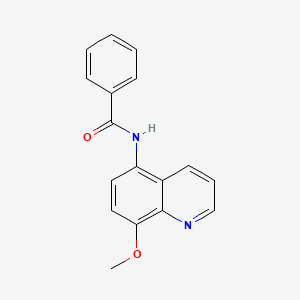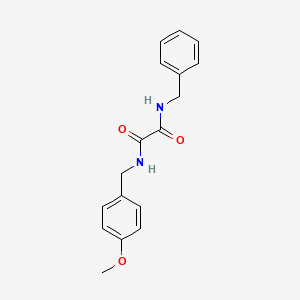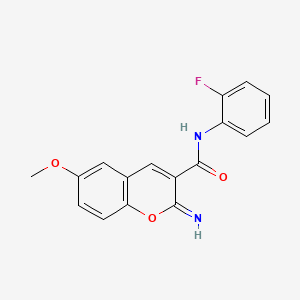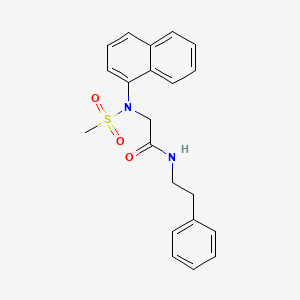
N-(8-methoxy-5-quinolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methoxy-5-quinolinyl)benzamide, also known as MQBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MQBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss the current scientific research applications of MQBA and list potential future directions for research.
科学研究应用
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
N-(8-methoxy-5-quinolinyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain.
作用机制
The exact mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide is not yet fully understood. However, studies have suggested that N-(8-methoxy-5-quinolinyl)benzamide may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. N-(8-methoxy-5-quinolinyl)benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and reduce the accumulation of toxic proteins in the brain. N-(8-methoxy-5-quinolinyl)benzamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using N-(8-methoxy-5-quinolinyl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving N-(8-methoxy-5-quinolinyl)benzamide. One area of research is in the development of new cancer treatments that target the CK2 enzyme. N-(8-methoxy-5-quinolinyl)benzamide has shown promise as a CK2 inhibitor, and further research could lead to the development of new cancer treatments.
Another area of research is in the development of new treatments for neurodegenerative diseases. N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain, making it a promising candidate for the development of new treatments for Alzheimer's and Parkinson's.
In conclusion, N-(8-methoxy-5-quinolinyl)benzamide is a valuable tool for scientific research due to its ability to selectively target certain enzymes and signaling pathways. Its potential applications in the fields of cancer treatment and neurodegenerative disease make it an area of active research. Further studies are needed to fully understand the mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide and to develop new treatments based on its properties.
合成方法
The synthesis of N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxy-5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced with sodium dithionite to yield N-(8-methoxy-5-quinolinyl)benzamide. This synthesis method has been well-documented in the literature and has been successfully replicated by many researchers.
属性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-9-14(13-8-5-11-18-16(13)15)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQNEIMFNDMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxyquinolin-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
